4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride
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Overview
Description
4,6-Dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidin-3-ylmethyl group at position 2. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride typically involves the following steps:
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Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between acetylacetone and guanidine in the presence of a base such as sodium ethoxide. This reaction yields 4,6-dimethylpyrimidine.
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Introduction of the Piperidin-3-ylmethyl Group: : The next step involves the alkylation of 4,6-dimethylpyrimidine with 3-chloromethylpiperidine. This reaction is usually carried out in the presence of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
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Formation of the Hydrochloride Salt: : The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine or piperidine rings.
Substitution: Alkylated or acylated derivatives at the piperidine ring.
Scientific Research Applications
4,6-Dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar in structure but contains a thiol group instead of the piperidin-3-ylmethyl group.
4,6-Dimethyl-2-aminopyrimidine: Contains an amino group at position 2 instead of the piperidin-3-ylmethyl group.
2-(Piperidin-3-ylmethyl)pyrimidine: Lacks the methyl groups at positions 4 and 6.
Uniqueness
4,6-Dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride is unique due to the combination of the piperidine and pyrimidine moieties, which can confer distinct chemical and biological properties. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple fields, from synthetic chemistry to pharmaceutical research.
Properties
CAS No. |
2470440-78-7 |
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Molecular Formula |
C12H20ClN3 |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
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